Fmoc-D-Aph(tBuCbm)-OH
Description
Evolution and Expansion of the Amino Acid Repertoire in Biological Systems
The standard 20 amino acids utilized by most life on Earth were likely canonized during early evolution. dlr.de However, evidence suggests that this set was gradually expanded from smaller, more primitive sets as new synthetic and proofreading mechanisms became available. dlr.de The existence of post-translational modifications and the rare occurrence of "21st" and "22nd" amino acids like selenocysteine (B57510) and pyrrolysine highlight nature's own need for a broader chemical diversity. frontiersin.orgportlandpress.com This natural expansion has inspired scientists to engineer the translational machinery to incorporate a vast array of synthetic amino acids, effectively expanding the genetic code. frontiersin.orgportlandpress.com
Studies have shown that a smaller set of 7 to 13 amino acids is sufficient to create basic protein structures, raising questions about why the current 20 were selected from a much larger prebiotic pool. pnas.org Quantum chemical analysis suggests that later additions to the amino acid alphabet were systematically "softer" and more reactive to redox reactions, a trait that would have been advantageous as Earth's atmosphere became more oxygenated. pnas.org
Strategic Integration of Unnatural Amino Acids (UAAs) in Peptide and Protein Engineering
The ability to incorporate UAAs at specific sites within a protein has become a valuable tool in protein engineering. nih.gov This technique allows for the introduction of novel chemical functionalities, leading to proteins with enhanced stability, activity, and altered physicochemical properties. nih.govresearchgate.net By using UAAs, researchers can design efficient biocatalysts and develop new therapeutic leads. nih.govresearchgate.net
The incorporation of UAAs can be achieved through several methods, including chemical synthesis and the engineering of a cell's translational machinery. bitesizebio.com These methods enable the site-specific insertion of UAAs with bio-orthogonal chemical handles, such as ketones, azides, and alkynes, which allow for precise control over the conjugation of other molecules. nih.gov This level of control is a significant advantage over traditional methods that often result in heterogeneous products. nih.gov The applications of UAAs are diverse, ranging from the creation of antibody-drug conjugates to the development of peptide-based imaging agents and antimicrobial therapeutics. nih.govresearchgate.net
Overview of Fmoc-D-Aph(tBuCbm)-OH as a Specialized Building Block in Peptide Synthesis and Drug Development
This compound is a specialized, non-natural amino acid derivative that plays a key role in the synthesis of peptides and the development of new drugs. chemimpex.com Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its use in solid-phase peptide synthesis (SPPS). chemimpex.com This protecting group allows for controlled, sequential addition of amino acids to a growing peptide chain and can be removed under mild conditions. chemimpex.com
The unique properties of this compound, such as its ability to enhance the solubility and stability of peptides, make it a valuable tool in medicinal chemistry. chemimpex.com These enhanced characteristics can lead to improved bioavailability and efficacy of peptide-based drugs. chemimpex.com This compound is particularly noted for its application as a synthetic intermediate for Degarelix (B1662521), a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer. hsppharma.commedchemexpress.com
Below is a table summarizing the key properties of this compound:
| Property | Value | Source |
| IUPAC Name | (2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | nih.gov |
| Molecular Formula | C29H31N3O5 | nih.gov |
| Molecular Weight | 501.6 g/mol | nih.gov |
| CAS Number | 1433975-21-3 | advancedchemtech.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEKLTOYUSVJAK-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433975-21-3 | |
| Record name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3-(tert-butyl)ureido)phenyl)propanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL4E7TL6DM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Advanced Synthetic Methodologies for Fmoc D Aph Tbucbm Oh and Its Derivatives
Stereoselective Synthesis of D-Aminophenylalanine Scaffolds
The precise control of stereochemistry at the α-carbon is paramount in the synthesis of biologically active peptides. For D-amino acids like D-aminophenylalanine (D-Aph), which are not common in nature, specialized synthetic methodologies are required to ensure the desired configuration. These approaches often involve either enzymatic catalysis or asymmetric chemical synthesis.
Chemoenzymatic Approaches for D-Phenylalanine Derivatives
Chemoenzymatic methods offer a powerful and green alternative for the synthesis of enantiomerically pure D-amino acids. These strategies leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to directly synthesize the desired D-isomer from a prochiral precursor.
One prominent chemoenzymatic approach involves the use of phenylalanine ammonia (B1221849) lyases (PALs) . While PALs naturally catalyze the deamination of L-phenylalanine to cinnamic acid, they can be employed in a reverse reaction for the stereoselective amination of cinnamic acid derivatives to yield L-phenylalanine analogs. To obtain the D-enantiomer, PAL-catalyzed amination can be coupled with a deracemization process. This typically involves the stereoselective oxidation of the L-amino acid by an L-amino acid oxidase (L-AAO) or deaminase, followed by a non-selective reduction of the resulting imine, ultimately enriching the D-amino acid. nih.gov
Another powerful enzymatic tool is the use of D-amino acid dehydrogenases (DAADHs) or D-amino acid transaminases (DAATs) . organic-chemistry.orgnih.gov These enzymes can directly convert α-keto acids into the corresponding D-amino acids with high enantiomeric excess. For the synthesis of D-aminophenylalanine, a suitable phenylpyruvic acid precursor bearing a protected amino group on the phenyl ring would be the starting material. The DAADH or DAAT then facilitates the stereoselective reductive amination to install the D-configured α-amino group. nih.gov The efficiency of these enzymatic reactions can be enhanced through protein engineering to improve substrate specificity and catalytic activity. nih.gov
| Enzyme Class | Starting Material | Key Transformation | Product | Reference |
| Phenylalanine Ammonia Lyase (PAL) & L-Amino Acid Oxidase | Racemic aminophenylalanine | Deracemization via stereoselective oxidation and non-selective reduction | D-Aminophenylalanine | nih.gov |
| D-Amino Acid Dehydrogenase (DAADH) | p-Aminophenylpyruvic acid | Stereoselective reductive amination | D-Aminophenylalanine | organic-chemistry.orgnih.gov |
| D-Amino Acid Transaminase (DAAT) | p-Aminophenylpyruvic acid and an amino donor | Stereoselective transamination | D-Aminophenylalanine | organic-chemistry.orgnih.gov |
Asymmetric Synthesis Strategies for Non-Natural Phenylalanine Analogs
In addition to enzymatic methods, several asymmetric chemical synthesis strategies have been developed to produce non-natural phenylalanine analogs with high stereocontrol. These methods often rely on the use of chiral auxiliaries, chiral catalysts, or stereoselective bond-forming reactions.
One classical and versatile approach is the Schöllkopf bislactim ether method . This strategy involves the diastereoselective alkylation of a chiral bislactim ether derived from valine and glycine (B1666218). The bislactim ether serves as a chiral glycine enolate equivalent, and its alkylation with a suitable benzyl (B1604629) halide, such as a protected p-aminobenzyl bromide, proceeds with high diastereoselectivity. Subsequent hydrolysis of the alkylated bislactim ether yields the desired D-amino acid.
Another widely used strategy employs Evans' chiral auxiliaries , such as oxazolidinones. In this method, the chiral auxiliary is acylated with a phenylacetyl derivative, and subsequent stereoselective functionalization of the α-carbon is directed by the chiral auxiliary. For instance, an asymmetric Michael addition or an electrophilic azidation can be employed to introduce the amino group precursor with high stereocontrol. Removal of the chiral auxiliary then affords the enantiomerically enriched amino acid.
More recently, photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acids. jchemlett.com These methods can involve the generation of a radical species from a carboxylic acid precursor, which then undergoes a stereoselective addition to a chiral imine derivative. The use of a chiral sulfinyl imine, for example, can direct the addition of the radical to afford the desired stereoisomer with high diastereoselectivity. jchemlett.com
| Asymmetric Strategy | Key Principle | Precursors | Reference |
| Schöllkopf Bislactim Ether | Diastereoselective alkylation of a chiral glycine equivalent | Chiral bislactim ether, p-aminobenzyl halide | |
| Evans' Chiral Auxiliaries | Stereoselective functionalization directed by a chiral auxiliary | Chiral oxazolidinone, phenylacetyl derivative | |
| Photoredox Catalysis | Stereoselective radical addition to a chiral imine | Carboxylic acid, chiral sulfinyl imine, photocatalyst | jchemlett.com |
Protecting Group Chemistry in the Synthesis of Fmoc-D-Aph(tBuCbm)-OH
The synthesis of this compound necessitates a sophisticated protecting group strategy to ensure that the various functional groups of the molecule react in a controlled and predictable manner. The choice of protecting groups, their installation, and their selective removal are critical for the successful synthesis of this complex amino acid derivative.
Role of Fluorenylmethoxycarbonyl (Fmoc) Protection of Alpha-Amino Groups
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). ug.edu.plhighfine.com Its primary role is the temporary protection of the α-amino group of an amino acid. The Fmoc group is renowned for its stability under a wide range of reaction conditions, including acidic and mild oxidative conditions. ug.edu.pl However, it is readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). highfine.com This orthogonality to many other protecting groups makes it an ideal choice for the synthesis of complex peptides and their derivatives. organic-chemistry.orgfishersci.co.uk The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. ug.edu.pl
Orthogonal Protection Strategies for Side-Chain Functionalities, including tert-Butylcarbamoyl (tBuCbm)
The synthesis of this compound requires the protection of the amino group on the phenyl side chain. The tert-butylcarbamoyl (tBuCbm) group serves this purpose. The tBuCbm group is a derivative of the more common tert-butoxycarbonyl (Boc) group and shares its acid-labile nature. wikipedia.org This property is central to the concept of orthogonal protection , where different protecting groups can be selectively removed in any order by employing distinct chemical conditions. organic-chemistry.orgfishersci.co.uk
In the context of Fmoc-based peptide synthesis, the tBuCbm group is considered a "permanent" protecting group during the chain elongation process, as it is stable to the basic conditions used for Fmoc removal. ug.edu.plfishersci.co.uk It is only cleaved at the final stage of peptide synthesis, typically using strong acidic conditions such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions caused by the liberated tert-butyl cation. wikipedia.org The introduction of the tBuCbm group onto the p-amino group of D-phenylalanine can be achieved by reacting it with tert-butyl isocyanate or a suitable equivalent.
The combination of the base-labile Fmoc group for the α-amino function and the acid-labile tBuCbm group for the side-chain function represents a classic example of an orthogonal protection scheme, which is fundamental to the successful synthesis of peptides containing this modified amino acid. organic-chemistry.orgfishersci.co.uk
Optimization of Protecting Group Installation and Deprotection Conditions
The efficiency and purity of the final product in a multi-step synthesis like that of this compound heavily rely on the optimization of protecting group installation and deprotection steps. mdpi.com
Installation: The introduction of both the Fmoc and tBuCbm groups must be carried out under conditions that ensure high yields and minimize side reactions. For the Fmoc group, the choice of reagent (Fmoc-Cl vs. Fmoc-OSu) and the base used can influence the reaction rate and the formation of byproducts. ug.edu.pl Similarly, the introduction of the tBuCbm group requires careful control of stoichiometry and reaction temperature to avoid over-alkylation or other unwanted modifications.
Deprotection: The selective cleavage of the protecting groups is equally critical. For Fmoc deprotection, the concentration of piperidine and the reaction time need to be optimized to ensure complete removal without causing side reactions like diketopiperazine formation, especially at the dipeptide stage. mdpi.com The final cleavage of the tBuCbm group with strong acid must be carefully controlled to prevent degradation of the peptide. The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or water, is often necessary to quench the reactive tert-butyl cations generated during deprotection and thus minimize the alkylation of sensitive residues like tryptophan or methionine. wikipedia.org
The optimization of these conditions is often sequence-dependent and requires careful analytical monitoring, such as HPLC and mass spectrometry, to ensure the desired outcome.
| Protecting Group | Function | Introduction Reagent | Cleavage Condition | Orthogonality | Reference |
| Fmoc | α-Amino protection | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Stable to acid, labile to base | ug.edu.plhighfine.com |
| tBuCbm | Side-chain amino protection | tert-Butyl isocyanate | Trifluoroacetic acid (TFA) | Stable to base, labile to acid | wikipedia.org |
Development of Efficient Synthetic Routes for this compound
The synthesis of complex, non-proteinogenic amino acids like this compound is a critical aspect of pharmaceutical development, particularly for peptide-based therapeutics. This section explores the established chemical methods for its synthesis and incorporation into peptide chains, as well as the innovative biocatalytic strategies being developed for analogous D-amino acids, which promise more sustainable and efficient production pathways.
The primary application and synthetic context for this compound is in solid-phase peptide synthesis (SPPS). chemimpex.comgoogle.com This method allows for the stepwise construction of a peptide chain anchored to a solid resin support, simplifying the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing. researchgate.net The Fmoc group serves as a temporary protecting group for the α-amino function, which can be removed under mild basic conditions, typically with piperidine in a solvent like dimethylformamide (DMF), to allow for the coupling of the next amino acid in the sequence. google.comresearchgate.net
The compound this compound is a specialized amino acid derivative used as a key building block in the synthesis of complex peptides, such as the GnRH antagonist degarelix (B1662521). chemimpex.comgoogle.comgoogle.com Its synthesis and incorporation into a growing peptide chain during SPPS involves several key steps. The process generally starts with a resin support, to which the first amino acid is attached. The synthesis then proceeds through iterative cycles of deprotection and coupling.
A typical coupling cycle involving this compound in an SPPS protocol would include the following steps:
Resin Preparation: Starting with a suitable resin, the C-terminal amino acid of the target peptide is attached.
Fmoc-Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20-25% piperidine in DMF. google.comgoogle.com
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct. google.com
Coupling: A solution containing this compound, a coupling agent (e.g., HBTU, DIC), and an activator/base (e.g., HOBt, NMM) in DMF is added to the resin. google.com The reaction is allowed to proceed until completion.
Washing: The resin is washed again to remove unreacted reagents and by-products, leaving the newly elongated peptide chain ready for the next cycle.
While SPPS is a robust and well-established method, scalability can be a challenge. google.com However, synthetic strategies for peptides like degarelix have been successfully scaled up, demonstrating the feasibility of producing significant quantities of peptides containing this complex amino acid derivative. google.com An alternative approach mentioned in patent literature involves the use of p-nitro-phenylalanine as a precursor within the peptide chain, which is subsequently reduced and modified to form the D-Aph(Cbm) residue. google.com
| Step | Reagent/Component | Function | Reference |
|---|---|---|---|
| Amino Acid Building Block | This compound | Provides the specific D-amino acid residue with side-chain protection. | google.com |
| Solid Support | Polystyrene-based resins (e.g., Rink Amide MBHA resin) | Anchors the growing peptide chain. | google.com |
| Deprotection Agent | Piperidine in DMF (20-25%) | Removes the α-amino Fmoc group. | google.comgoogle.com |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Activates the carboxylic acid for amide bond formation. | google.comgoogle.com |
| DIC (N,N'-diisopropylcarbodiimide) | |||
| Additives/Bases | HOBt (Hydroxybenzotriazole) | Minimizes side reactions and racemization. | google.com |
| NMM (N-Methylmorpholine) | Acts as a non-nucleophilic base. | ||
| Solvent | DMF (N,N-Dimethylformamide) | Solubilizes reagents and swells the resin. | google.comresearchgate.net |
While chemical synthesis is the established route for producing this compound, the broader field of D-amino acid production is increasingly benefiting from biocatalysis. mdpi.comnih.gov Enzymatic methods offer significant advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. nih.gov These approaches are particularly promising for the synthesis of the core D-amino acid structure analogous to that in this compound.
Several classes of enzymes are being engineered and employed for the synthesis of unnatural D-amino acids:
D-Amino Acid Dehydrogenases (D-AADHs): These enzymes catalyze the direct reductive amination of α-keto acids using ammonia to produce the corresponding D-amino acid with high enantiomeric purity (>99%). wikipedia.orgnih.gov Originally, naturally occurring D-AADHs were not widespread, but protein engineering, particularly of meso-diaminopimelate dehydrogenase (meso-DAPDH), has led to the creation of artificial D-AADHs with broad substrate specificity. nih.govnih.gov These engineered enzymes can now produce a wide array of straight, branched, cyclic, and aromatic D-amino acids, including sterically bulky ones. nih.govacs.org
Aminotransferases (Transaminases): D-amino acid transaminases (D-AATs) catalyze the transfer of an amino group from a donor molecule (like D-alanine) to an α-keto acid, yielding a new D-amino acid. mdpi.comd-aminoacids.com This method is highly stereospecific and is a key technology in the pharmaceutical industry for chiral amine synthesis. nih.gov
Stereoinversion Cascades: One-pot biocatalytic systems have been developed to convert readily available L-amino acids into their D-enantiomers. rsc.org A common approach involves an L-amino acid deaminase or oxidase to convert the L-amino acid into an intermediate α-keto acid, which is then stereoselectively reduced by a D-amino acid dehydrogenase or transaminase to the final D-amino acid product. d-aminoacids.comrsc.org
Hydantoinase/Carbamoylase Systems: The "hydantoinase process" is a well-established industrial method that uses a cascade of three enzymes. mdpi.com It starts with a racemic hydantoin (B18101), which is racemized by a hydantoin racemase. A D-hydantoinase then selectively hydrolyzes the D-enantiomer to an N-carbamoyl-D-amino acid, which is finally converted to the desired D-amino acid by a D-carbamoylase. mdpi.comnih.gov
Novel Enzyme Combinations: Researchers are also exploring more innovative combinations, such as pairing enzymes with photocatalysts. acs.org In one example, an engineered tryptophan synthase β subunit was used to incorporate a carbon-centered radical, generated by a photocatalyst, onto an amino acid backbone, enabling the synthesis of complex noncanonical amino acids with multiple stereocenters. acs.org
These biocatalytic routes represent a powerful and expanding toolbox for the synthesis of chiral D-amino acids, offering efficient and green alternatives to traditional chemical methods.
| Enzymatic Method | Enzyme Class(es) | Reaction Type | Typical Starting Material | Key Advantages | Reference |
|---|---|---|---|---|---|
| Direct Asymmetric Amination | D-Amino Acid Dehydrogenase (D-AADH) | Reductive Amination | α-Keto acid + Ammonia | High enantioselectivity (>99% e.e.), atom economy, low-cost starting materials. | wikipedia.orgnih.gov |
| Transamination | D-Amino Acid Transaminase (D-AAT) | Transamination | α-Keto acid + Amino donor (e.g., D-alanine) | Excellent stereocontrol, established technology. | mdpi.comd-aminoacids.com |
| Stereoinversion | L-Amino Acid Deaminase + D-AADH or D-AAT | Deamination followed by Reductive Amination | L-Amino acid | Utilizes inexpensive, readily available L-amino acids. | d-aminoacids.comrsc.org |
| Hydantoinase Process | Hydantoin Racemase, D-Hydantoinase, D-Carbamoylase | Dynamic Kinetic Resolution | D,L-5-monosubstituted hydantoin | Industrially established, high yields. | mdpi.comnih.gov |
| Photo-Biocatalytic Hybrid | Engineered Synthases + Photocatalyst | Radical C-C Bond Formation | Amino acid + Trifluoroborate salt | Creates complex structures with multiple stereocenters, novel reactivity. | acs.org |
Iii. Applications of Fmoc D Aph Tbucbm Oh in Solid Phase Peptide Synthesis Spps
Integration of Fmoc-D-Aph(tBuCbm)-OH as a Non-Canonical Amino Acid in SPPS
The integration of non-canonical amino acids like this compound into peptide sequences is a key strategy for developing novel peptide-based therapeutics. This particular amino acid is utilized in the synthesis of biologically active peptide mimetics, such as those with gonadotropin-releasing hormone (GnRH) antagonist activity. medchemexpress.com The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is crucial for its application in SPPS, as it allows for selective deprotection under mild basic conditions, enabling the precise and controlled elongation of the peptide chain. chemimpex.comaltabioscience.com
The general workflow of incorporating an amino acid like this compound in Fmoc-based SPPS involves a cyclical process. peptide.com First, the N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.com The subsequent free amine is then coupled with the carboxyl group of the incoming this compound, which has been pre-activated. This cycle of deprotection and coupling is repeated to build the desired peptide sequence. altabioscience.com
The successful incorporation of sterically hindered or modified amino acids such as this compound relies heavily on the choice of coupling reagents and reaction conditions. Common coupling reagents used in SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU, TBTU, and HATU. chempep.comnih.gov These reagents convert the carboxylic acid of the Fmoc-amino acid into a more reactive species, facilitating amide bond formation. chempep.com
For bulky amino acids, more potent activating reagents like HATU are often preferred over moderately reactive ones like TBTU to ensure efficient coupling. chempep.com The activation is typically performed in situ by dissolving the Fmoc-amino acid and the coupling reagent in a suitable solvent, often DMF, along with an additive like OxymaPure to suppress side reactions and a base such as N,N-diisopropylethylamine (DIEA) or collidine to facilitate the reaction. chempep.comrsc.org
Optimization of the coupling reaction is critical to maximize yield and purity. Factors that are often adjusted include:
Reagent Excess: Using a molar excess of the protected amino acid and coupling reagents is standard practice to drive the reaction to completion. rsc.org
Reaction Time and Temperature: While most couplings are performed at room temperature, increasing the temperature can sometimes improve the efficiency of difficult couplings, though it may also increase the risk of side reactions. rsc.org
Solvent Choice: While DMF is the most common solvent, alternatives like N-butylpyrrolidinone (NBP) have been explored, especially for problematic couplings, as solvent properties can influence reaction kinetics. rsc.org
Pre-activation Time: A short pre-activation period, where the Fmoc-amino acid and coupling reagents are mixed before being added to the resin, can be beneficial. peptide.com
Table 1: Common Coupling Reagents and Conditions in Fmoc-SPPS
| Coupling Reagent | Additive | Base | Key Characteristics |
| DIC (Diisopropylcarbodiimide) | HOBt, OxymaPure | - | Widely used, can cause racemization for some amino acids. chempep.comnih.gov |
| HBTU/TBTU | HOBt | DIEA, Collidine | Popular uronium salts, efficient for standard couplings. chempep.com |
| HATU | HOAt | DIEA, Collidine | More potent than HBTU, recommended for bulky or hindered amino acids. chempep.com |
| PyBOP | HOBt | DIEA | Phosphonium salt, effective for difficult couplings. chempep.com |
This table is interactive. Click on the headers to sort.
Several side reactions can occur during Fmoc-SPPS, leading to impurities that can be difficult to remove from the final product. iris-biotech.de The risk of these side reactions can be exacerbated by the incorporation of bulky or D-amino acids.
Common side reactions include:
Racemization: The chiral integrity of the amino acid can be compromised during the activation and coupling steps, particularly for residues like cysteine and histidine. nih.gov The choice of coupling reagents, additives, and base is critical in minimizing racemization. For instance, additives like HOBt and its aza-analogue HOAt are known to reduce racemization. chempep.com The use of sterically hindered bases like collidine instead of DIEA has also been recommended to prevent this issue. units.it
Diketopiperazine Formation: This is a significant side reaction at the dipeptide stage, where the N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. iris-biotech.deunits.it This is particularly problematic for sequences containing proline or glycine (B1666218) at the C-terminus. researchgate.net Strategies to mitigate this include using bulky resins like 2-chlorotrityl chloride resin or coupling a pre-formed Fmoc-dipeptide instead of a single amino acid. chempep.com
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered aspartimide ring, which is catalyzed by the piperidine used for Fmoc deprotection. nih.gov This can lead to the formation of β-aspartyl peptides and racemization. nih.govresearchgate.net Using bulky side-chain protecting groups for aspartic acid or modifying the deprotection conditions can help to reduce this side reaction. researchgate.net
Incomplete Coupling or Deprotection: The steric hindrance of a modified amino acid like D-Aph(tBuCbm) can lead to incomplete coupling reactions, resulting in deletion sequences. chimia.ch Similarly, incomplete removal of the Fmoc group can lead to the same issue in the subsequent coupling step. creative-peptides.com To address this, double couplings, extended reaction times, or the use of stronger deprotection reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, although harsher conditions may increase other side reactions. peptide.comiris-biotech.de
The purity of the Fmoc-amino acid raw material is also paramount. Impurities such as free amino acids or Fmoc-dipeptides in the starting material can lead to the formation of insertion or deletion peptide impurities. creative-peptides.comsigmaaldrich.com
Strategic Design and Assembly of Complex Peptide Sequences Incorporating this compound
The incorporation of D-Aph(tBuCbm) is a deliberate design choice aimed at conferring specific properties to the resulting peptide. The bulky and hydrophobic nature of the tert-butyl carbamate (tBuCbm) protected side chain, along with the D-configuration of the alpha-carbon, influences the peptide's structure and function. chemimpex.com
Furthermore, the hydrophobic nature of the side chain can influence the peptide's solubility characteristics. While high hydrophobicity can sometimes lead to aggregation and solubility issues during synthesis, it can also be beneficial for the final peptide's interaction with biological membranes or hydrophobic pockets of target proteins. chemimpex.com The ability of this compound to enhance solubility and stability can lead to improved bioavailability and efficacy in therapeutic applications. chemimpex.com
The incorporation of D-amino acids and other non-canonical residues is a powerful tool for constraining the conformation of a peptide. mdpi.com By restricting the rotational freedom of the peptide backbone, these residues can induce and stabilize specific secondary structures, such as turns or helices. This conformational rigidity is often crucial for high-affinity binding to biological targets.
Peptides containing D-Aph(tBuCbm) have been synthesized to act as GnRH antagonists, indicating that the specific conformation induced by this residue is key to its biological activity. medchemexpress.com Bioactive peptides, which are inactive within a parent protein, can be released through enzymatic hydrolysis or synthesized chemically to exert a wide range of physiological effects, including antioxidant, antimicrobial, and antihypertensive activities. nih.govdtu.dksciopen.com The specific sequence and structure of these peptides, influenced by residues like D-Aph(tBuCbm), determine their bioactivity. mdpi.com
Post-Synthesis Modifications and Derivatizations of Peptides Containing D-Aph(tBuCbm) Residues
After the peptide chain has been assembled on the solid support, further modifications can be introduced to enhance its properties. bachem.com These modifications can be performed either while the peptide is still attached to the resin or after it has been cleaved and deprotected. peptide.com
The side chain of the Aph(tBuCbm) residue itself is protected and not typically the site of post-synthesis modification. However, other residues within the peptide sequence can be selectively modified. For example, the side chains of lysine or cysteine are common targets for derivatization. bachem.com
Common post-synthesis modifications include:
Cyclization: Creating cyclic peptides through disulfide bridges (between two cysteine residues) or amide bonds (between the side chains of an acidic and a basic amino acid) can further constrain the peptide's conformation and increase its stability. peptide.com
Labeling: Attaching fluorescent tags or biotin to the peptide for detection and purification purposes. This is often done on the N-terminus or the side chain of a lysine residue. peptide.com
PEGylation: The attachment of polyethylene glycol (PEG) chains can improve a peptide's solubility, reduce its immunogenicity, and prolong its circulation time in the body. peptide.com
Lipidation: Conjugating fatty acids to the peptide can enhance its ability to cross cell membranes and can also improve its proteolytic stability. researchgate.net
These modifications are integral to tailoring the final peptide for its intended application, whether it be as a research tool or a therapeutic agent. bachem.comnih.gov
Iv. Contributions of Fmoc D Aph Tbucbm Oh to Medicinal Chemistry and Drug Discovery
Design and Synthesis of Peptidomimetics Utilizing Fmoc-D-Aph(tBuCbm)-OH
Peptidomimetics are molecules designed to replicate the structure and function of natural peptides but with significant modifications to enhance their drug-like properties. nih.gov The incorporation of this compound via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a key strategy in this endeavor, allowing chemists to precisely engineer peptide analogs with superior therapeutic potential. nih.gov
A central goal in peptidomimetic design is to stabilize the specific three-dimensional shape, or bioactive conformation, that a natural peptide adopts when it binds to its biological target. Native peptides are often highly flexible and exist in numerous conformations, only one of which is active. This flexibility can lead to lower binding affinity and susceptibility to enzymatic breakdown.
The incorporation of sterically demanding D-amino acids, such as D-Aph(tBuCbm), is a powerful technique to constrain the peptide backbone into the desired conformation. medchemexpress.com In the case of Gonadotropin-Releasing Hormone (GnRH) antagonists, the native hormone adopts a critical β-II' turn structure involving residues 5 through 8 to bind effectively to its receptor. springernature.com The substitution of the natural Glycine (B1666218) at position 6 with a bulky D-amino acid like D-Aph(tBuCbm) is instrumental in stabilizing this turn. medchemexpress.comspringernature.com This structural rigidity enhances the molecule's ability to bind to the GnRH receptor with high affinity, effectively mimicking the binding of the natural hormone while blocking its ability to activate the receptor, thus producing an antagonistic effect. nih.gov
Natural peptides generally make poor drug candidates due to rapid degradation by proteases in the body, leading to a very short half-life, and poor oral bioavailability. medchemexpress.comdrugbank.com The design of peptidomimetics using building blocks like this compound directly addresses these challenges.
Pharmacokinetic Improvements:
Metabolic Stability: The presence of a D-amino acid in the peptide backbone significantly increases resistance to proteolysis, as peptidases are stereospecific for L-amino acids. nih.gov This modification substantially prolongs the peptide's circulation half-life. For instance, Degarelix (B1662521), a GnRH antagonist containing D-Aph(tBuCbm) at position 6, exhibits a terminal half-life of approximately 28 to 43 days, a direct result of its enhanced stability and depot-forming properties. targetmol.com
Pharmacodynamic Improvements:
Reduced Side Effects: A major challenge in the development of early GnRH antagonists was a dose-limiting side effect of histamine (B1213489) release, caused by the presence of certain basic amino acids in the peptide sequence. Structure-activity relationship studies revealed that incorporating bulky, hydrophobic, and uncharged D-amino acids at position 6 could drastically reduce this effect without compromising antagonist potency. The D-Aph(tBuCbm) residue, with its large, non-basic side chain, exemplifies this successful strategy, leading to therapies with significantly improved safety profiles. springernature.com
Table 1: Pharmacokinetic Properties of Degarelix
| Parameter | Value | Reference |
|---|---|---|
| Mechanism of Action | GnRH Receptor Antagonist | nih.gov |
| Terminal Half-life | ~28-43 days | targetmol.com |
| Time to Max Concentration (Tmax) | ~40 hours (after initial dose) | targetmol.com |
| Metabolism | Subject to peptide hydrolysis | nih.gov |
| Primary Excretion | Hepatobiliary and Renal |
Development of Peptide-Based Therapeutics and Biologically Active Compounds
The application of this compound has been pivotal in translating the theoretical advantages of peptidomimetics into clinically successful therapeutics. Its primary and most well-documented use is in the creation of third-generation GnRH antagonists for treating hormone-dependent cancers.
GnRH antagonists are a critical class of drugs used in androgen deprivation therapy for advanced prostate cancer and for other hormone-dependent conditions. They work by directly blocking GnRH receptors in the pituitary gland, leading to a rapid and profound suppression of testosterone (B1683101) production without the initial testosterone surge seen with GnRH agonists.
Degarelix (Firmagon®): Degarelix is a synthetic decapeptide GnRH antagonist and a prime example of a therapeutic agent whose existence is enabled by advanced amino acid derivatives like this compound. Patent literature and synthesis process documents confirm that this compound is a key raw material used for the solid-phase synthesis of the Degarelix peptide chain, where it is incorporated at position 6.
The structure of Degarelix highlights the strategic placement of several unnatural amino acids to optimize its therapeutic profile:
Positions 1, 2, 3: Incorporate other D-amino acids (D-2Nal, D-4Cpa, D-3Pal) to enhance antagonist activity.
Position 5: Contains 4-amino-L-phenylalanine(L-hydroorotyl) (Aph(L-Hor)).
Position 6: Contains D-4-amino-phenylalanine(tert-butylcarbamoyl) (D-Aph(tBuCbm) ), which is crucial for high binding affinity, metabolic stability, and low histamine release.
The successful design of Degarelix has resulted in a highly potent antagonist with an immediate onset of action and a favorable safety profile.
Table 2: Comparative In Vitro Potency of GnRH Antagonists
| Compound | Type | Target | IC50 Value | Reference |
|---|---|---|---|---|
| Degarelix | Antagonist | Human GnRH Receptor | 3 nM | springernature.com |
| Cetrorelix | Antagonist | Human GnRH Receptor | 1.21 nM | targetmol.com |
| Ganirelix | Antagonist | GnRH Receptor | - | |
| Relugolix | Antagonist | Human GnRH Receptor | 0.33 nM | targetmol.com |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data for Ganirelix is often presented as Ki or in functional assays rather than a direct IC50 in comparative tables.
While the most prominent application of this compound is in the synthesis of GnRH antagonists, the principles guiding its use are broadly applicable to the development of other peptide-based therapeutics. The strategy of using sterically hindered, hydrophobic D-amino acids to stabilize secondary structures (like β-turns or helices), enhance enzymatic stability, and modulate receptor interactions can be applied to other peptide targets.
Potential areas for exploration include the design of antagonists or modulators for other G protein-coupled receptors (GPCRs) where a specific peptide conformation is key for activity. Furthermore, the development of protease-resistant antimicrobial peptides or cell-penetrating peptides could benefit from the incorporation of such unnatural residues to improve their stability and pharmacokinetic profiles. However, to date, the published research and clinical development heavily focus on the utility of D-Aph(tBuCbm) within the field of gonadotropin-releasing hormone modulation.
Structure-Activity Relationship (SAR) Studies Incorporating D-Aph(tBuCbm)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, seeking to understand how the chemical structure of a compound influences its biological activity. The development of GnRH antagonists has been driven by extensive SAR studies, with position 6 being a focal point of optimization.
The incorporation of D-Aph(tBuCbm) at this position is the culmination of research aimed at maximizing potency while minimizing side effects. Key SAR insights include:
D-Configuration is Essential: Replacing the natural L-Glycine at position 6 with any D-amino acid enhances antagonist activity by stabilizing the receptor-binding β-II' turn conformation. The corresponding L-amino acid at this position drastically reduces activity. medchemexpress.com
Hydrophobicity and Bulk are Key: Early antagonists used D-Arginine at position 6, which provided high potency but also caused significant histamine release. Subsequent SAR studies showed that replacing the basic D-Arg with large, hydrophobic, and neutral D-amino acids maintained or improved antagonist potency while nearly eliminating the histamine-releasing effect. The D-Aph(tBuCbm) residue, with its bulky phenyl ring and hydrophobic tert-butylcarbamoyl group, perfectly fits this requirement.
The Carbamoyl (B1232498) Moiety: The N-carbamoylation of the aminophenylalanine side chain further contributes to the residue's specific properties. The tert-butyl group (tBu) adds significant hydrophobicity, while the carbamoyl (-NH-CO-NH-) linker can participate in hydrogen bonding interactions within the receptor binding pocket, potentially enhancing affinity and specificity compared to a simple alkyl or unmodified amino group.
These SAR studies underscore that this compound is not merely a generic building block but a highly optimized component, rationally designed to confer multiple desirable properties onto the final peptide therapeutic.
Probing Ligand-Receptor Interactions and Binding Affinities of Modified Peptides
The incorporation of this compound into peptide sequences has been instrumental in the development of potent receptor antagonists. A prime example is its use in the synthesis of Degarelix, a gonadotropin-releasing hormone (GnRH) receptor antagonist. The D-amino acid configuration provides resistance to enzymatic degradation, while the bulky and hydrophobic tBuCbm group can engage in favorable interactions within the receptor's binding pocket, leading to high-affinity binding.
The study of peptides containing D-Aph(tBuCbm) allows researchers to probe the specific molecular interactions that govern the binding of a ligand to its receptor. By systematically replacing natural amino acids with this modified residue, medicinal chemists can elucidate the structure-activity relationships (SAR) of a peptide series. The tBuCbm group, for instance, can explore hydrophobic subpockets within the receptor, and its hydrogen bonding capabilities can further stabilize the ligand-receptor complex.
The high binding affinity of peptides incorporating D-Aph(tBuCbm) is a testament to its effectiveness in optimizing ligand-receptor interactions. Degarelix, for example, exhibits a high affinity for the human GnRH receptor, effectively competing with the endogenous GnRH ligand. medchemexpress.com This potent binding is crucial for its therapeutic efficacy as a GnRH antagonist.
| Compound | Target Receptor | Binding Affinity (IC50) | Binding Affinity (Ki) |
|---|---|---|---|
| Degarelix | Human GnRH Receptor | 3 nM medchemexpress.com | 0.082 ng/mL drugbank.comnih.gov |
Modulating Biological Pathways and Efficacy through D-Aph(tBuCbm) Incorporation
The incorporation of D-Aph(tBuCbm) into peptides is a strategic approach to modulate biological pathways by creating potent and stable antagonists. In the case of Degarelix, this modification is central to its mechanism of action in blocking the GnRH signaling pathway. The GnRH receptor, a G-protein coupled receptor (GPCR), is a key regulator of the reproductive system. nih.gov Its activation by endogenous GnRH triggers a cascade of intracellular events, primarily through coupling with Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling, including the mitogen-activated protein kinase (MAPK) cascades. nih.govnih.gov This signaling pathway ultimately results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. nih.gov
The efficacy of peptides containing D-Aph(tBuCbm) is therefore a direct result of their ability to potently and persistently inhibit a specific biological pathway. This highlights the importance of this modified amino acid in the design of peptide drugs with tailored pharmacological profiles.
| Peptide | Target Pathway | Mechanism of Modulation | Biological Outcome |
|---|---|---|---|
| Degarelix | GnRH Receptor Signaling | Competitive antagonism of the GnRH receptor, blocking Gq/11-mediated signaling. nih.govnih.gov | Inhibition of LH and FSH release, leading to testosterone suppression. nih.govnih.gov |
V. Advanced Research Directions and Future Perspectives
Integration of Computational Chemistry and Molecular Modeling in Fmoc-D-Aph(tBuCbm)-OH Research
Computational approaches are becoming increasingly integral to peptide research, offering insights that can guide and accelerate experimental work. For peptides containing this compound, molecular modeling and computational chemistry can provide a deeper understanding of their structure-function relationships.
Computational methods are pivotal in the rational design of novel bioactive molecules. nih.gov By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, researchers can design derivatives of this compound with potentially enhanced biological activity. For instance, modifications to the tert-butyl group or the urea linkage could be modeled to predict their impact on binding affinity and specificity to a target protein. This in silico screening process allows for the prioritization of synthetic targets, saving time and resources.
Computational tools can be used to explore a vast chemical space and identify modifications that are likely to improve desired properties. The following table outlines a hypothetical workflow for the rational design of this compound derivatives.
| Step | Technique | Objective |
| 1 | Homology Modeling / X-ray Crystallography | Obtain the 3D structure of the target protein. |
| 2 | Molecular Docking | Predict the binding mode of the parent peptide containing this compound. |
| 3 | In Silico Mutagenesis | Systematically modify the tBuCbm side chain of the amino acid in the model. |
| 4 | Binding Free Energy Calculations | Estimate the change in binding affinity for each designed derivative. |
| 5 | ADMET Prediction | Computationally assess the absorption, distribution, metabolism, excretion, and toxicity profiles of promising derivatives. |
| 6 | Synthesis and Biological Evaluation | Synthesize and test the most promising candidates identified through computational screening. |
This table presents a generalized workflow for the rational design of peptide-based molecules.
The conformational flexibility of peptides is a critical determinant of their biological function. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of peptides incorporating this compound. nih.gov These simulations can reveal how the bulky and hydrogen-bonding capable side chain of this amino acid influences the peptide's secondary structure, such as the formation of β-turns or helical structures. nih.gov
Understanding these conformational preferences is crucial for predicting how these peptides will interact with their biological targets. nyu.edu MD simulations can also be used to model the binding of these peptides to proteins, providing detailed insights into the specific interactions at the atomic level. nih.gov This information is invaluable for understanding the mechanism of action and for the rational design of peptides with improved binding affinities.
Novel Applications of this compound in Chemical Biology
The unique chemical features of this compound make it a candidate for the development of novel tools in chemical biology, particularly in the areas of imaging, diagnostics, and protein engineering.
The urea moiety in the side chain of this compound provides a potential site for bioconjugation. nih.govmdpi.com While the existing structure is relatively stable, derivatives could be designed to incorporate reactive handles suitable for attaching imaging agents (e.g., fluorophores, radioisotopes) or diagnostic molecules. For example, the tert-butyl group could be replaced with a functional group that allows for click chemistry, enabling efficient and specific labeling of the peptide.
Peptides containing such modified residues could be used as probes to visualize and track biological processes in real-time. In diagnostics, these peptides could be developed as targeted agents for the detection of specific biomarkers associated with diseases.
The incorporation of non-natural amino acids is a powerful tool for probing protein structure and function. nih.gov Peptides containing this compound or its derivatives could be designed as probes to study protein-protein interactions. The bulky side chain can be used to sterically probe binding pockets or to introduce specific hydrogen bonding interactions.
Furthermore, by attaching photo-crosslinkers or other reactive groups to the side chain, it would be possible to create probes that can covalently label interacting partners, allowing for their identification and characterization.
Challenges and Opportunities in the Synthesis and Application of Complex Non-Natural Amino Acids
The synthesis and use of complex non-natural amino acids like this compound present both challenges and opportunities that drive innovation in peptide chemistry.
One of the primary challenges in the solid-phase peptide synthesis (SPPS) of peptides containing bulky non-natural amino acids is the potential for incomplete coupling reactions. semanticscholar.org The steric hindrance from both the Fmoc protecting group and the large side chain can slow down the kinetics of peptide bond formation. This can lead to lower yields and the accumulation of deletion sequences, complicating the purification of the final peptide. youtube.com Strategies to overcome this include the use of optimized coupling reagents, elevated temperatures, and longer reaction times.
Another challenge lies in the potential for aggregation of the growing peptide chain on the solid support, particularly for hydrophobic sequences. youtube.com The aromatic nature of the phenylalanine backbone and the bulky, somewhat hydrophobic side chain of this compound can contribute to this issue.
Despite these challenges, the use of such complex amino acids offers significant opportunities. They allow for the creation of peptides with enhanced proteolytic stability, as the non-natural structures can be resistant to degradation by proteases. This is a crucial advantage for the development of peptide-based therapeutics. Moreover, the vast chemical space offered by non-natural amino acids provides the opportunity to fine-tune the pharmacological properties of peptides, leading to improved potency, selectivity, and bioavailability. chemimpex.com
The following table summarizes some of the key challenges and opportunities associated with the use of this compound in peptide synthesis.
| Aspect | Challenge | Opportunity |
| Synthesis | Steric hindrance leading to inefficient coupling. | Development of more efficient coupling strategies and reagents. |
| Potential for on-resin aggregation. | Creation of peptides with unique structural properties. | |
| Properties | Limited commercial availability and high cost. | Access to a wider range of chemical diversity for peptide modification. |
| Application | Difficulty in predicting conformational impact. | Design of peptides with enhanced proteolytic stability and improved pharmacological profiles. |
This table highlights general challenges and opportunities in the synthesis and application of complex non-natural amino acids.
Addressing Synthetic Efficiency and Purity for Large-Scale Production of this compound
The transition from laboratory-scale synthesis to large-scale industrial production of complex amino acid derivatives such as this compound presents significant challenges. researchgate.netresearchgate.netacs.org Key areas of focus are the optimization of reaction conditions to maximize yield and the development of robust purification methods to ensure high purity, both of which are critical for its application in therapeutic peptide manufacturing.
Purity and Purification: Achieving the high degree of chemical and enantiomeric purity required for pharmaceutical applications is a primary challenge. Impurities, even in small amounts, can lead to the incorporation of incorrect sequences during solid-phase peptide synthesis (SPPS), affecting the final peptide's efficacy and safety. nih.gov Common impurities can arise from the starting materials or from side reactions during the protection steps. ub.edu
Large-scale purification typically relies on techniques like crystallization and chromatography. Developing an effective crystallization process is often the most cost-effective method for achieving high purity on an industrial scale. This involves extensive screening of solvents and conditions to obtain the desired crystal form with minimal occluded impurities. For instance, purification of similar Fmoc-protected amino acids often involves recrystallization from solvents like toluene to remove process-related impurities. ajpamc.com High-performance liquid chromatography (HPLC) is also a critical tool, though its scalability can be a concern due to solvent consumption and cost. biosynth.com
| Challenge | Potential Solution | Research Focus |
| Low Overall Yield | Optimization of each synthetic step; implementation of continuous flow manufacturing. | Process chemistry optimization; reactor technology. |
| Side-Product Formation | Use of highly pure starting materials; precise control of reaction conditions. | Advanced process analytical technology (PAT). |
| Enantiomeric Purity | Stereoselective synthesis routes; enzymatic resolution. | Asymmetric catalysis; biocatalysis. nih.gov |
| Chemical Purity | Development of robust crystallization protocols; advanced chromatographic methods. | Crystallization engineering; novel stationary phases for chromatography. |
Exploring New Protecting Group Chemistries Compatible with D-Amino Acid Derivatives
The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which provides orthogonality with acid-labile side-chain protecting groups like tert-butyl (tBu). researchgate.netiris-biotech.de However, the synthesis of complex peptides, especially those containing sterically hindered D-amino acid derivatives, drives the exploration of new protecting groups to overcome limitations such as aggregation and difficult coupling reactions. creative-peptides.comcreative-peptides.com
The ideal protecting group should be stable during peptide chain elongation but easily and cleanly removable without damaging the peptide. peptide.com Orthogonality is a key concept, allowing for the selective removal of one type of protecting group in the presence of others. researchgate.netsigmaaldrich.com This is particularly crucial for synthesizing branched or cyclic peptides where side-chain modifications are required. sigmaaldrich.comthermofisher.com
Current research is focused on several classes of novel protecting groups:
Alternative Base-Labile Groups: Groups like 2-(methylsulfonyl)ethoxycarbonyl (Mspoc) have been developed to offer different deprotection kinetics and solubility properties compared to Fmoc, potentially aiding in the synthesis of challenging sequences. creative-peptides.com
Photolabile Groups: These groups can be removed by irradiation with light at a specific wavelength, offering a high degree of control and orthogonality with traditional acid- and base-labile groups.
Water-Soluble Protecting Groups: To address the environmental impact of solvents like DMF used in SPPS, water-soluble protecting groups such as 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) are being investigated to facilitate synthesis in aqueous media. rsc.org
Enzyme-Labile Groups: The use of protecting groups that can be cleaved by specific enzymes offers a highly selective and mild deprotection strategy, expanding the toolbox for complex peptide synthesis.
| Protecting Group Class | Removal Condition | Key Advantage | Compatibility with D-Amino Acids |
| Fmoc (Standard) | Base (e.g., Piperidine) | Well-established, robust for standard SPPS. | Widely used, but can present challenges with sterically hindered derivatives. |
| Boc (Standard) | Strong Acid (e.g., TFA) | Orthogonal to Fmoc; used in Boc/Bn strategy. researchgate.net | Compatible; used in an alternative primary synthesis strategy. |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Orthogonal to both Fmoc and Boc strategies. ub.eduthermofisher.com | Excellent for side-chain protection and on-resin modifications. |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Hydrazine | Orthogonal to Fmoc and acid-labile groups; used for side-chain protection. sigmaaldrich.com | Useful for creating branched peptides incorporating D-amino acids. |
| Photolabile Groups | UV Light | High degree of spatial and temporal control. | Suitable for specialized applications like peptide microarrays. |
Expanding the Scope of Biological Systems for UAA Incorporation
The site-specific incorporation of unnatural amino acids (UAAs), including D-amino acids, into proteins is a powerful tool for protein engineering and studying biological processes. nih.govportlandpress.com This is achieved through the expansion of the genetic code, which requires an engineered system consisting of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. nih.govnih.govaddgene.org This orthogonal pair functions independently of the host cell's own machinery, allowing it to recognize a unique codon (often a repurposed stop codon like UAG) and insert the desired UAA during protein translation. nih.govlabome.com
Initially developed in prokaryotes like E. coli, significant progress has been made in adapting this technology to more complex eukaryotic systems, including yeast and mammalian cells. nih.govresearchgate.net Each system presents unique challenges and opportunities:
E. coli : Remains the workhorse for UAA incorporation due to its rapid growth and ease of genetic manipulation. acs.org Yields of UAA-containing proteins can be comparable to those achieved in yeast. nih.gov
Yeast (Saccharomyces cerevisiae) : As a eukaryotic model, it offers a cellular environment more similar to that of higher organisms, including post-translational modifications. Challenges have included inefficient expression of prokaryotic tRNAs, but optimizations have significantly improved protein yields. nih.gov
Mammalian Cells : The ability to incorporate UAAs directly into proteins in mammalian cells is crucial for studying protein function in the context of human health and disease. nih.govresearchgate.net This system faces hurdles related to the efficiency of tRNA expression and processing. nih.gov
Cell-Free Protein Synthesis (CFPS) : These systems provide an open environment, removing the constraints of cell viability and membrane permeability. nih.gov This allows for the efficient incorporation of a wide range of UAAs, including those that may be toxic to living cells, and enables precise manipulation of the translational machinery. nih.gov
Future research aims to enhance the efficiency and fidelity of UAA incorporation across all systems. frontiersin.org This includes evolving more robust and specific orthogonal aaRS/tRNA pairs, developing methods to overcome competition from endogenous release factors at stop codons, and exploring the use of alternative codons, such as quadruplet codons, to further expand the genetic code. nih.govmdpi.com The successful incorporation of D-amino acids, in particular, opens up possibilities for creating proteins with enhanced stability against proteases, a highly desirable trait for therapeutic proteins. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
